molecular formula C20H30N12O13P2 B8210205 cGAMP (diammonium)

cGAMP (diammonium)

Cat. No.: B8210205
M. Wt: 708.5 g/mol
InChI Key: FBSYGJFUOMICSJ-DQNSRKNCSA-N
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Description

Cyclic guanosine monophosphate–adenosine monophosphate (diammonium) is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate–adenosine monophosphate synthase upon detection of cytosolic DNA. This compound functions as an endogenous second messenger, activating the stimulator of interferon genes pathway, which leads to the production of type I interferons and other immune mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic guanosine monophosphate–adenosine monophosphate is biosynthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate–adenosine monophosphate synthase upon sensing of cytosolic double-stranded DNA. The reaction involves the formation of mixed phosphodiester linkages, with one between the 2’-hydroxyl group of guanosine monophosphate and the 5’-phosphate group of adenosine monophosphate, and the other between the 3’-hydroxyl group of adenosine monophosphate and the 5’-phosphate group of guanosine monophosphate .

Industrial Production Methods

A microbial-based method has been developed for the efficient preparation of cyclic dinucleotides, including cyclic guanosine monophosphate–adenosine monophosphate. This method involves engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified process involving a stimulator of interferon genes affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Chemical Reactions Analysis

Cyclic guanosine monophosphate–adenosine monophosphate undergoes various chemical reactions, including:

Mechanism of Action

Cyclic guanosine monophosphate–adenosine monophosphate exerts its effects by binding to and activating the stimulator of interferon genes protein. This activation leads to the assembly of the stimulator of interferon genes signalosome, which in turn activates downstream signaling pathways, including the TANK-binding kinase 1 and interferon regulatory factor 3 pathways. These pathways result in the production of type I interferons and other immune mediators .

Comparison with Similar Compounds

Cyclic guanosine monophosphate–adenosine monophosphate is unique among cyclic dinucleotides due to its mixed phosphodiester linkages. Similar compounds include:

Cyclic guanosine monophosphate–adenosine monophosphate’s unique structure allows it to activate the stimulator of interferon genes pathway more effectively than other cyclic dinucleotides, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSYGJFUOMICSJ-DQNSRKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N12O13P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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